![molecular formula C7H5BrN2O4 B2973638 Methyl 2-bromo-5-nitropyridine-3-carboxylate CAS No. 1211592-29-8](/img/structure/B2973638.png)
Methyl 2-bromo-5-nitropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-bromo-5-nitropyridine-3-carboxylate” is a chemical compound with the CAS Number: 1211592-29-8 . It has a molecular weight of 261.03 . The IUPAC name for this compound is methyl 2-bromo-5-nitronicotinate . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-5-nitropyridine-3-carboxylate” is 1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-nitropyridine-3-carboxylate” is a powder with a molecular weight of 261.03 .Scientific Research Applications
Electrocatalytic Carboxylation
Electrocatalytic carboxylation of related pyridine compounds, such as 2-amino-5-bromopyridine, with CO2 in ionic liquids demonstrates a method to synthesize valuable chemicals, including 6-aminonicotinic acid, under mild conditions while avoiding toxic solvents and catalysts. This process, which showcases the potential for sustainable chemistry, achieved a high selectivity and yield, with the possibility of recycling the ionic liquid used in the reaction (Feng et al., 2010).
Synthesis of Anticoccidial Agents
Research into methyl-2 and 3-nitropyridinecarboxamides has led to the development of compounds with significant anticoccidial activity. This work highlights the importance of specific functional group positions for biological activity and provides a pathway for the creation of potent anticoccidial agents, showing the broad applicability of nitropyridine derivatives in medicinal chemistry (Morisawa et al., 1978).
Quantum Chemical and Spectroscopic Investigations
Quantum chemical studies on compounds structurally related to methyl 2-bromo-5-nitropyridine-3-carboxylate, such as 2-amino-3-methyl-5-nitropyridine, offer insights into their energy, molecular structure, and electronic properties. These investigations help understand the intramolecular charge transfer and hyperconjugative interactions, crucial for designing molecules with desired electronic characteristics (Sivaprakash et al., 2019).
Nonlinear Optical Properties
The synthesis and photochemical properties of substituted Ir(III) complexes, involving regioselective substitution reactions on cyclometalated complexes, illustrate the potential for creating materials that exhibit blue, green, and red color luminescence emission. This research underscores the applicability of nitropyridine derivatives in developing advanced materials for optoelectronic applications (Aoki et al., 2011).
properties
IUPAC Name |
methyl 2-bromo-5-nitropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZBIHVYFGKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-nitropyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.